molecular formula C15H19NO5S2 B2911570 8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351644-18-2

8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2911570
CAS No.: 1351644-18-2
M. Wt: 357.44
InChI Key: ZGFXVONCHRSMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane features a spiro[4.5]decane core with heteroatoms (1-oxa, 4-thia, 8-aza) and a sulfonated 2,3-dihydrobenzo[b][1,4]dioxin substituent. This structural complexity confers unique physicochemical properties, such as enhanced polarity due to the sulfonyl group and conformational rigidity from the spirocyclic system.

Properties

IUPAC Name

8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5S2/c17-23(18,12-1-2-13-14(11-12)20-8-7-19-13)16-5-3-15(4-6-16)21-9-10-22-15/h1-2,11H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFXVONCHRSMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multiple steps. One common approach begins with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is then further reacted with various alkyl or aryl halides in the presence of N,N-dimethylformamide and a catalytic amount of lithium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as enzyme inhibition or receptor modulation.

    Industry: The compound’s properties might be useful in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which 8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane exerts its effects is not well understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and spirocyclic moieties. These interactions could modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Spiro Compounds with Benzo[b][1,4]dioxin Substituents

  • 8-(2-(((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)amino)ethyl)-8-azaspiro[4.5]decane-7,9-dione hydrochloride (CAS 124756-23-6): This compound shares the spiro[4.5]decane core but replaces the sulfonyl group with an aminoethyl linkage. The hydrochloride salt enhances water solubility (95% purity, 25 g stock) .

Sulfonyl-Containing Spiro Derivatives

  • 8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane (C19H24N2O6S3, MW 472.6): This analogue features a 1,4-dioxa-8-azaspiro[4.5]decane core with a tosylthiazol substituent. The sulfonyl group here contributes to a higher molecular weight (472.6 vs.
Property Target Compound 8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Core Structure 1-Oxa-4-thia-8-azaspiro[4.5] 1,4-Dioxa-8-azaspiro[4.5]
Key Substituent Benzo[b][1,4]dioxin sulfonyl Tosylthiazol
Molecular Weight (g/mol) ~400 (estimated) 472.6
Polar Surface Area (Ų) High (sulfonyl group) 18.46 (for similar spiro compounds)

Physicochemical and Pharmacological Properties

    Biological Activity

    The compound 8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a complex organic molecule notable for its unique structural features and potential biological activities. This article summarizes the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.

    Structural Characteristics

    This compound features a spirocyclic framework that combines a triazaspiro moiety with a sulfonyl group attached to a 2,3-dihydrobenzo[b][1,4]dioxin derivative. The unique combination of these structural elements may confer distinct pharmacological properties compared to other related compounds.

    Synthesis

    The synthesis of this compound typically involves several key reactions. For instance, the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chlorides in an alkaline medium has been reported as an effective method for producing sulfonamide derivatives that retain biological activity .

    Antimicrobial Properties

    Compounds with similar structures have demonstrated various biological activities, including:

    Compound Name Structural Features Biological Activity
    2,3-Dihydrobenzo[b][1,4]dioxinContains the dioxin moietyAntimicrobial activity
    Sulfonamide derivativesIncludes sulfonamide functionalityAntibacterial properties
    Triazole-based compoundsSimilar spirocyclic structureAntifungal activity

    The presence of the sulfonamide group in the compound enhances its antibacterial properties, making it a candidate for further development in medicinal chemistry .

    Enzyme Inhibition Studies

    Recent studies have evaluated the enzyme inhibitory potential of similar compounds. For example, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have been screened against enzymes such as α-glucosidase and acetylcholinesterase to explore their therapeutic potential for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) . These studies indicate that modifications in the benzodioxane structure can lead to significant changes in enzyme inhibition efficacy.

    Case Studies

    A notable case involved the synthesis of new sulfonamides derived from 2,3-dihydrobenzo[b][1,4]dioxin which were tested against various biological targets. The results showed promising inhibition rates against specific enzymes linked to metabolic disorders .

    In another study focusing on PARP1 inhibitors, compounds derived from similar structural frameworks exhibited IC50 values indicating their effectiveness as potential therapeutic agents . The lead compound from this series was identified with an IC50 of 0.082 μM, demonstrating significant potency.

    Q & A

    Q. What synthetic methodologies are commonly employed for constructing the spiro[4.5]decane core in this compound?

    The spiro[4.5]decane core is typically synthesized via multi-component reactions or cyclization strategies. For example, refluxing precursors such as 2-Oxa-spiro[3.4]octane-1,3-dione with sulfonamide derivatives in anhydrous benzene (80°C, 3 hours) facilitates spirocyclic ring formation. Post-reaction purification involves solvent removal and recrystallization from tetrahydrofuran (THF) . Key parameters include reaction time, temperature, and solvent selection to optimize ring closure efficiency .

    Q. What spectroscopic techniques are essential for confirming the compound’s structure?

    Structural validation requires a combination of:

    • Elemental analysis to verify stoichiometry.
    • IR spectroscopy to identify functional groups (e.g., sulfonyl S=O stretches near 1150–1350 cm⁻¹, spirocyclic ether C-O-C bands).
    • UV-Vis spectroscopy to assess electronic transitions influenced by the conjugated dihydrobenzodioxin moiety . For example, IR spectra in revealed benzylic C-H stretching shifts due to electron-withdrawing sulfonyl groups, aiding structural confirmation .

    Q. How does the electronic environment of the spirocyclic core influence reactivity?

    The spirocyclic framework imposes steric constraints and electronic effects. The sulfonyl group’s electron-withdrawing nature deactivates adjacent positions, directing electrophilic substitutions to electron-rich regions (e.g., the dihydrobenzodioxin ring). Computational modeling (e.g., DFT) can predict reactive sites by analyzing charge distribution .

    Advanced Research Questions

    Q. How can researchers address inconsistencies in IR spectroscopic data during characterization?

    Discrepancies in benzylic C-H stretching frequencies often arise from electronic effects. For instance, observed shifts to longer wavelengths due to the sulfonyl group’s electron-withdrawing nature. To resolve inconsistencies:

    • Compare experimental data with computational simulations (e.g., IR spectra predicted via DFT).
    • Analyze substituent effects (e.g., electron-donating/withdrawing groups) on vibrational modes.
    • Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

    Q. What strategies improve the yield of sulfonylation reactions in spirocyclic compound synthesis?

    Yield optimization strategies include:

    • Stoichiometric adjustments : Using 1.2–1.5 equivalents of sulfonyl chloride to ensure complete reaction.
    • Solvent selection : Anhydrous THF or dichloromethane minimizes side reactions.
    • pH control : Neutral or slightly basic conditions (e.g., triethylamine) enhance sulfonyl chloride reactivity. achieved a 61% yield by fine-tuning sulfonyl chloride stoichiometry and employing THF .

    Q. What mechanistic insights explain regioselectivity in spirocyclic ring formation?

    Regioselectivity is governed by steric and electronic factors. For example, the spiro[4.5]decane core forms preferentially due to the stability of the six-membered transition state during cyclization. highlights that steric hindrance from the dihydrobenzodioxin moiety directs sulfonyl group attachment to the less hindered nitrogen atom. Kinetic studies (e.g., monitoring reaction intermediates via LC-MS) can validate proposed mechanisms .

    Methodological Considerations

    Q. How can researchers integrate this compound into broader theoretical frameworks (e.g., drug discovery or materials science)?

    Linking synthesis to theoretical frameworks involves:

    • Pharmacological studies : Testing spirocyclic derivatives for bioactivity (e.g., anticonvulsant properties, as in ).
    • Materials science : Exploring the compound’s potential in polymer crosslinking or catalysis, leveraging its rigid spirocyclic structure.
    • Computational modeling : Using molecular docking or QSAR to predict interactions with biological targets .

    Q. What purification techniques are optimal for isolating sulfonamide-containing spirocycles?

    • Recrystallization : Anhydrous THF or ethanol removes polar impurities.
    • Column chromatography : Silica gel with dichloromethane/methanol (9:1) eluent separates sulfonamide derivatives effectively.
    • HPLC : High-resolution columns (e.g., Chromolith) resolve structurally similar byproducts .

    Data Contradiction Analysis

    Q. How should researchers interpret conflicting elemental analysis and spectroscopic data?

    Contradictions may arise from:

    • Hydrate formation : Unaccounted water in elemental analysis.
    • Isomeric impurities : Byproducts with identical molecular formulas but distinct structures. Mitigation strategies include:
    • Repeating analyses under controlled humidity.
    • Using 2D NMR (e.g., HSQC, HMBC) to differentiate isomers.
    • Cross-referencing HRMS data with theoretical values .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.